molecular formula C18H19FN2O B5604087 N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide

N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide

Cat. No.: B5604087
M. Wt: 298.4 g/mol
InChI Key: UEQQLASZGCVEPL-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces intermediates with iron complexes as catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, fluorinated pyridines are of interest due to their potential as imaging agents for various biological applications .

Comparison with Similar Compounds

N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide can be compared with other similar compounds such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of a cyclohexyl group, a fluorine atom, and a pyridinyl group in this compound distinguishes it from other fluorinated pyridines and contributes to its unique properties and applications.

Properties

IUPAC Name

N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQQLASZGCVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326854
Record name N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380189-42-4
Record name N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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